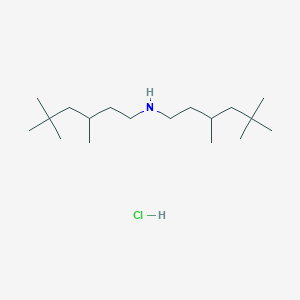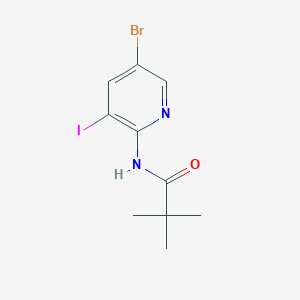
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H12BrIN2O It is a halogenated pyridine derivative, which means it contains both bromine and iodine atoms attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide typically involves the halogenation of a pyridine derivative. One common method is the reaction of 5-bromo-2-chloropyridine with hydroiodic acid to introduce the iodine atom . The resulting intermediate can then be reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of halogenated pyridine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-3-iodo-pyridin-2-ol: A compound with a similar structure but different functional groups.
Uniqueness
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is unique due to its specific combination of bromine and iodine atoms attached to the pyridine ring, along with the 2,2-dimethylpropanamide group
Eigenschaften
Molekularformel |
C10H12BrIN2O |
|---|---|
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
N-(5-bromo-3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
IQCTYYYBZXINMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
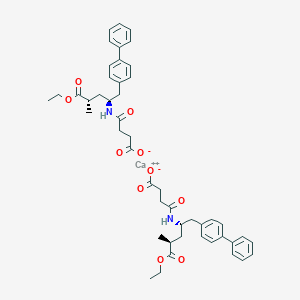
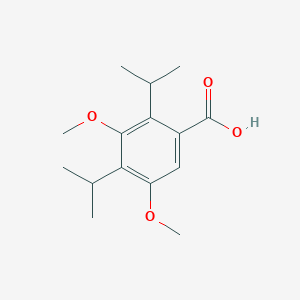
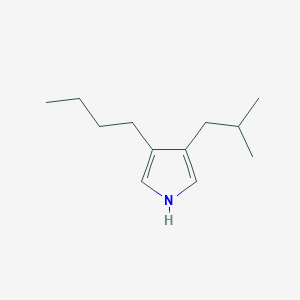
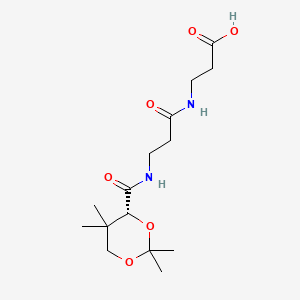
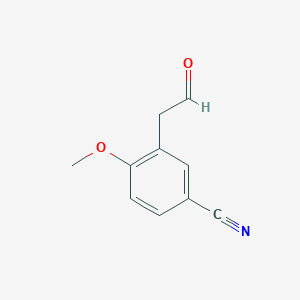
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
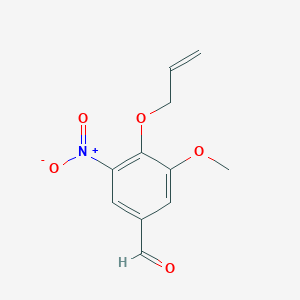
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
